molecular formula CH3F B3426207 Fluoromethane CAS No. 51311-17-2

Fluoromethane

Cat. No.: B3426207
CAS No.: 51311-17-2
M. Wt: 34.033 g/mol
InChI Key: NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Description

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
This compound is a member of the class of fluoromethanes that is methane in which a single hydrogen is substituted by a fluorine atom. It has a role as a refrigerant. It is a member of fluoromethanes, a fluorohydrocarbon and a member of methyl halides.

Properties

IUPAC Name

fluoromethane
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InChI

InChI=1S/CH3F/c1-2/h1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CF
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Molecular Formula

CH3F
Record name METHYL FLUORIDE
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DSSTOX Substance ID

DTXSID6060474, DTXSID101315196
Record name Fluoromethane
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Record name Methylidyne, fluoro-
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Molecular Weight

34.033 g/mol
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Physical Description

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas with a pleasant ether-like odor; [Merck Index] Colorless gas; [Hawley] Colorless gas with a sweet odor; [MSDSonline]
Record name METHYL FLUORIDE
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Record name Fluoromethane
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CAS No.

593-53-3, 13453-52-6, 3889-75-6, 51311-17-2
Record name METHYL FLUORIDE
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Record name Fluoromethane
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Record name Fluoromethane
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Record name Methane, fluoro-
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Record name Fluoromethane
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Record name Methylidyne, fluoro-
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Record name Fluoromethane
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Record name FLUOROMETHANE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoromethane
Reactant of Route 2
Fluoromethane
Reactant of Route 3
Fluoromethane
Customer
Q & A

Q1: What is the molecular formula and weight of Fluoromethane?

A1: this compound, also known as methyl fluoride, has the molecular formula [CH3F] [, , , , ] and a molecular weight of 34.03 g/mol [].

Q2: What spectroscopic techniques are useful for studying this compound?

A2: Several spectroscopic methods are helpful in characterizing this compound and its interactions:* Raman Spectroscopy: Provides information about the vibrational modes of this compound, particularly useful in studies involving clathrate hydrates. []* Nuclear Quadrupole Resonance (NQR): Used to determine the Quadrupole Coupling Constant (e2qQ) and Asymmetry Parameter (η) of fluorine in this compound and related compounds. This technique helps understand the electronic environment around the fluorine atom. []* Pulsed Jet Fourier Transform Microwave Spectroscopy: Allows for the study of weakly bound complexes involving this compound, providing insights into intermolecular interactions like weak hydrogen bonds and halogen bonds. []* NMR Spectroscopy: * 1H NMR: Provides information about the proton environment in this compound. [] * 19F NMR: Offers details about the fluorine environment in this compound and its complexes. [, ]* Infrared Spectroscopy: Used to identify functional groups and study molecular vibrations. []

Q3: How does this compound behave as a solvent in electrochemical energy storage devices?

A3: When liquefied under pressure, this compound can dissolve salts, forming electrolytes with exceptional properties for energy storage devices: []* Wide Operating Temperature Range: Demonstrates consistent performance across a broad temperature range, including very low temperatures.* High Coulombic Efficiency: Shows excellent stability during lithium metal anode cycling, exceeding 90%.* Safety: Exhibits a unique shutdown mechanism at elevated temperatures due to salt precipitation, mitigating risks like thermal runaway in batteries.

Q4: What is the solubility of this compound in halobenzene solvents?

A4: this compound exhibits varying solubility in halobenzene solvents (fluorobenzene, chlorobenzene, bromobenzene). Experimental data collected using a volumetric method at temperatures between 288 K and 308 K and at atmospheric pressure shows that solubility is influenced by intermolecular interactions between the solute (this compound) and the specific halobenzene solvent. []

Q5: Are there stability concerns with this compound in electrochemical systems?

A5: While generally stable, this compound electrolytes in electrochemical systems can experience salt precipitation at elevated temperatures as they approach their supercritical point (approximately +40°C to 80°C). This phenomenon, although reversible, impacts conductivity and necessitates careful consideration for high-temperature applications. []

Q6: Can Lewis acidic Aluminum Fluoride catalyze reactions involving this compound?

A6: Yes, highly Lewis acidic nanoscopic aluminum chlorofluoride (ACF) can catalyze chlorodefluorination reactions of fluoromethanes and fluoroolefins in the presence of chlorotrimethylsilane (ClSiEt3). This process allows for the exchange of fluorine atoms with chlorine atoms under mild conditions, leading to the formation of chlorinated fluoro derivatives. []

Q7: How is computational chemistry used to study this compound?

A7: Computational methods provide valuable insights into the properties and reactivity of this compound:* Density Functional Theory (DFT): Employed to investigate reactions like the oxidative addition of this compound to transition metals (Ni, Pd, Pt) and their complexes. DFT calculations help determine reaction pathways, identify transition states, and calculate thermodynamic parameters, contributing to the understanding of this compound activation mechanisms. []* Molecular Dynamics (MD) Simulations: Can be used to model the behavior of this compound in various environments, such as clathrate hydrates or as a solvent. MD simulations can provide information about structural properties, diffusion, and other dynamic processes. [, ]* Quantitative Structure-Activity Relationship (QSAR) Models: Help to predict the properties and activities of fluorinated compounds based on their molecular structures. QSAR models are particularly useful in drug design and development, where they can guide the synthesis of novel fluorinated molecules with improved pharmacological profiles.

Q8: Does this compound have environmental concerns?

A8: Yes, this compound, like many fluorinated hydrocarbons, is a potent greenhouse gas. Its release into the atmosphere contributes to global warming. [, ]

Q9: What are some alternatives to this compound in specific applications?

A9: The search for this compound alternatives is driven by environmental concerns and performance factors. Some examples include:* Refrigerants: Hydrocarbons (propane, butane) and hydrofluoroolefins (HFOs) are being explored as less potent greenhouse gas alternatives. [, ]* Electrochemical Applications: Ionic liquids and solid-state electrolytes present potential alternatives, each with its own set of advantages and limitations. []

Q10: How is this compound analyzed in different contexts?

A10: Various analytical techniques are used to detect and quantify this compound:* Gas Chromatography (GC): Commonly employed to separate and analyze this compound in gaseous mixtures, often coupled with detectors like flame ionization detectors (FID) or mass spectrometers (MS). [, ]* Mass Spectrometry (MS): Used to identify and quantify this compound based on its mass-to-charge ratio, offering high sensitivity and selectivity. Coupled with techniques like ICP-MS, it allows for the analysis of this compound-containing cluster ions. []

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